Product packaging for Suc-AAPF-AMC(Cat. No.:CAS No. 88467-45-2)

Suc-AAPF-AMC

Cat. No.: B1233385
CAS No.: 88467-45-2
M. Wt: 661.7 g/mol
InChI Key: IGKPQFYMWKQDQS-KCXKOMAXSA-N
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Description

Suc-AAPF-AMC, also known as this compound, is a useful research compound. Its molecular formula is C34H39N5O9 and its molecular weight is 661.7 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H39N5O9 B1233385 Suc-AAPF-AMC CAS No. 88467-45-2

Properties

CAS No.

88467-45-2

Molecular Formula

C34H39N5O9

Molecular Weight

661.7 g/mol

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C34H39N5O9/c1-19-16-30(43)48-27-18-23(11-12-24(19)27)37-25(17-22-8-5-4-6-9-22)32(45)38-33(46)26-10-7-15-39(26)34(47)21(3)36-31(44)20(2)35-28(40)13-14-29(41)42/h4-6,8-9,11-12,16,18,20-21,25-26,37H,7,10,13-15,17H2,1-3H3,(H,35,40)(H,36,44)(H,41,42)(H,38,45,46)/t20-,21-,25-,26-/m0/s1

InChI Key

IGKPQFYMWKQDQS-KCXKOMAXSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O

Other CAS No.

88467-45-2

Synonyms

Suc-AAPF-AMC
succinyl-Ala-Ala-Pro-Phe-7-(4-methyl)coumarinyl-amide
succinyl-Ala-Ala-Pro-Phe-AMC
succinyl-alanyl-alanyl-Pro-phenylalanyl-7-amino-4-methylcoumarin
succinylalanylalanyl-prolyl-phenylalanine-4-methylcoumaryl-7-amide

Origin of Product

United States

Conceptual Framework of Fluorogenic Substrates in Biochemical Analysis

Fluorogenic substrates are pivotal in modern biochemical analysis for determining enzyme activity. iris-biotech.de Their fundamental principle lies in the chemical linkage of a fluorophore to a recognition sequence, in this case, a peptide, via a bond that can be cleaved by a specific enzyme. mdpi.com In its uncleaved, substrate form, the fluorophore's ability to emit light is minimal or entirely quenched. iris-biotech.de

The core of Suc-Ala-Ala-Pro-Phe-Amc's function is the 7-amino-4-methylcoumarin (B1665955) (AMC) group. When AMC is attached to the C-terminus of the peptide sequence (Ala-Ala-Pro-Phe) through an amide bond, its fluorescence is suppressed. iris-biotech.de Upon enzymatic action by a protease that recognizes this specific peptide sequence, the amide bond is hydrolyzed. This cleavage event liberates the free AMC molecule. mdpi.comechelon-inc.com The released AMC, when excited by light at a specific wavelength (typically around 360-380 nm), emits a strong fluorescent signal at a higher wavelength (around 440-460 nm). echelon-inc.comsigmaaldrich.com The rate of this increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the enzyme being studied. mdpi.com This method offers a significant advantage over other techniques by providing a continuous, real-time measurement of enzymatic reactions with a high signal-to-noise ratio. iris-biotech.de

Two primary principles govern the function of fluorogenic substrates. The first, employed by AMC-based substrates, involves a chemical change to the fluorophore itself (release from the quenching peptide) to induce fluorescence. iris-biotech.de The second major principle is Förster Resonance Energy Transfer (FRET), where a donor fluorophore and a quencher molecule are spatially separated by the enzymatic cleavage, restoring the donor's fluorescence. nih.govthermofisher.com

Historical Context and Evolution of Suc Ala Ala Pro Phe Amc in Protease Research

The development of fluorogenic substrates marked a significant advancement in protease research, moving from less sensitive colorimetric or titrimetric assays to more rapid and quantitative fluorescence-based methods. While the precise first synthesis of Suc-Ala-Ala-Pro-Phe-Amc is not readily detailed in broad literature, its use is rooted in the broader development of synthetic peptide substrates for serine proteases.

Early research focused on creating peptide sequences that mimicked the natural cleavage sites of specific proteases. The tetrapeptide sequence Alanine-Alanine-Proline-Phenylalanine (Ala-Ala-Pro-Phe) was identified as a highly specific recognition motif for chymotrypsin (B1334515) and related enzymes. oup.com The coupling of this peptide to the AMC fluorophore provided a sensitive tool for assaying the activity of these enzymes.

Over time, the utility of Suc-Ala-Ala-Pro-Phe-Amc expanded beyond its initial use as a chymotrypsin substrate. Researchers discovered its effectiveness as a substrate for other proteases with similar substrate specificity, such as cathepsin G. echelon-inc.comnih.gov The evolution of its use is also linked to the advancement of high-throughput screening techniques in drug discovery, where its reliability and sensitivity make it ideal for testing large libraries of potential enzyme inhibitors. chemimpex.com Furthermore, variations of this substrate have been developed, such as those using the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore, which offers an increased quantum yield, allowing for assays with lower enzyme and substrate concentrations. pnas.org

Overview of Key Academic Research Domains Utilizing Suc Ala Ala Pro Phe Amc

Principles of Fluorometric Quantification in Enzyme Activity Assays

Fluorometric assays using substrates like Suc-Ala-Ala-Pro-Phe-Amc offer a highly sensitive method for quantifying enzyme activity. The fundamental principle is the enzymatic release of a fluorescent molecule, which can be detected and quantified to determine the rate of the reaction.

Mechanism of 7-Amino-4-methylcoumarin (B1665955) (AMC) Release and Detection

The core of this assay is the fluorophore 7-amino-4-methylcoumarin (AMC). iris-biotech.de In its substrate-bound form, Suc-Ala-Ala-Pro-Phe-Amc, the fluorescence of the AMC group is quenched. iris-biotech.de Proteolytic cleavage of the amide bond between the phenylalanine residue and the AMC moiety releases the free AMC. iris-biotech.de This liberated AMC is highly fluorescent, exhibiting a significant increase in its quantum yield. iris-biotech.de

The detection of the released AMC is achieved through spectrofluorometry. Free AMC is typically excited with light at a wavelength between 360 and 380 nm, and it emits fluorescent light at a wavelength between 440 and 460 nm. echelon-inc.comnih.gov The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and, therefore, to the activity of the enzyme. This method provides a sensitive and continuous way to monitor enzymatic reactions. nih.govmdpi.com

Key Excitation and Emission Wavelengths for AMC:

State Excitation Wavelength (nm) Emission Wavelength (nm)
Bound AMC ~330 ~390

Design and Optimization of Continuous Kinetic Assays

Continuous kinetic assays are designed to monitor the progress of an enzymatic reaction in real-time. nih.govmdpi.com The use of fluorogenic substrates like Suc-Ala-Ala-Pro-Phe-Amc is particularly well-suited for this purpose. chemimpex.com The design of these assays involves optimizing several parameters to ensure accurate and reproducible results.

Key considerations for optimization include:

Substrate Concentration: The concentration of Suc-Ala-Ala-Pro-Phe-Amc should be carefully chosen. For determining the Michaelis-Menten constant (Km), a range of substrate concentrations bracketing the expected Km value is used. oup.com

Enzyme Concentration: The enzyme concentration should be low enough to ensure that the reaction rate is linear over the measurement period. acs.org

Assay Buffer and Conditions: The pH, ionic strength, and temperature of the assay buffer must be controlled, as these can significantly impact enzyme activity. oup.comacs.org

Instrumentation: A sensitive fluorometer capable of maintaining a constant temperature and making rapid, repeated measurements is essential. nih.gov

The data obtained from these assays, typically fluorescence intensity versus time, is used to calculate the initial reaction velocity (V₀). By measuring V₀ at various substrate concentrations, key kinetic parameters such as Km and the maximum velocity (Vmax) can be determined using Michaelis-Menten kinetics. oup.comasm.org

Development of High-Throughput Screening Methodologies for Protease Activity

The principles of fluorometric assays with Suc-Ala-Ala-Pro-Phe-Amc have been adapted for high-throughput screening (HTS) of protease inhibitors and for profiling enzyme activity. nih.govhamamatsu.com.cn HTS allows for the rapid testing of large numbers of compounds, which is crucial in drug discovery. chemimpex.comnih.gov

In an HTS format, the assay is typically performed in multi-well plates (e.g., 96- or 384-well plates). nih.govmdpi.com Each well contains the enzyme, the Suc-Ala-Ala-Pro-Phe-Amc substrate, and a different test compound. Automated liquid handling systems are used to dispense the reagents, and a plate-reading fluorometer measures the fluorescence in all wells simultaneously over time. nih.govhamamatsu.com.cn

This approach enables the efficient identification of compounds that inhibit the protease, as these wells will show a lower rate of fluorescence increase compared to control wells without an inhibitor. hamamatsu.com.cn The use of fluorogenic substrates like Suc-Ala-Ala-Pro-Phe-Amc in HTS provides a robust and sensitive platform for identifying and characterizing new protease modulators. nih.gov

Adaptation of Assays for Diverse Experimental Conditions

The hydrolysis of Suc-Ala-Ala-Pro-Phe-Amc is sensitive to the experimental environment. Understanding these sensitivities is crucial for designing robust assays and for interpreting results obtained under different conditions.

Impact of Buffer Systems and pH on Enzyme Hydrolysis

The choice of buffer system and the pH of the reaction mixture are critical parameters that significantly influence the rate of enzymatic hydrolysis of Suc-Ala-Ala-Pro-Phe-Amc. acs.orgacs.org Different enzymes have distinct pH optima, and their activity can be drastically reduced outside of this range. acs.org For instance, chymotrypsin, a common enzyme assayed with this substrate, typically exhibits optimal activity around pH 8.0. oup.comresearchgate.net

Studies have shown that both the acylation and deacylation steps of the catalytic mechanism can be pH-dependent. acs.org The ionization state of key amino acid residues in the enzyme's active site, which is dictated by the pH, plays a crucial role in substrate binding and catalysis. acs.org For example, in trypsin, the protonation state of histidine-57 and aspartate-189 is critical for activity. acs.org Therefore, assays must be conducted in a well-buffered solution to maintain a constant pH throughout the experiment. acs.org The choice of buffering agent is also important, as some buffer components can interact with the enzyme or substrate. Common buffers used for chymotrypsin assays include Tris-HCl and HEPES. oup.comacs.org

Temperature Dependencies of Suc-Ala-Ala-Pro-Phe-Amc Hydrolysis

The rate of Suc-Ala-Ala-Pro-Phe-Amc hydrolysis is also highly dependent on temperature. acs.orgnih.gov As with most enzymatic reactions, the rate generally increases with temperature up to an optimal point. researchgate.net Beyond this optimum, the enzyme may begin to denature, leading to a rapid loss of activity. acs.org

Arrhenius plots, which graph the natural logarithm of the reaction rate against the inverse of the temperature, can be used to study the temperature dependence of the reaction and to determine the activation energy. nih.gov It has been observed that for some enzymes like chymotrypsin, the Arrhenius plots for hydrolysis can be non-linear, suggesting a temperature-dependent equilibrium between different conformational states of the enzyme with varying reactivities. nih.gov When conducting assays, it is essential to maintain a constant and accurately controlled temperature to ensure reproducible results. oup.comacs.org For example, chymotrypsin activity is often measured at 37°C. oup.com

Substrate Concentration Optimization for Kinetic Measurements

The optimization of substrate concentration is a critical step in performing accurate enzyme kinetic measurements using Suc-Ala-Ala-Pro-Phe-AMC. This process is fundamental to determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The primary goal is to identify a range of substrate concentrations that are sufficient to saturate the enzyme, allowing for the reliable measurement of initial reaction rates.

To achieve this, a series of experiments are typically conducted where the concentration of Suc-Ala-Ala-Pro-Phe-AMC is varied while the enzyme concentration is kept constant. nih.gov The initial velocity (V₀) of the reaction, often measured by monitoring the increase in fluorescence of the released 7-amino-4-methylcoumarin (AMC) group, is recorded for each substrate concentration. pnas.orgtandfonline.com The resulting data, which plots reaction velocity against substrate concentration, should ideally follow a hyperbolic curve as described by the Michaelis-Menten equation. researchgate.netasm.org

A typical experimental setup involves preparing a range of Suc-Ala-Ala-Pro-Phe-AMC concentrations, often from 0.2 to 5 times the estimated Km value. nih.gov This ensures that the data points cover the initial linear phase, the transition phase, and the saturation phase of the kinetic curve. For instance, in studies involving chymotrypsin, substrate concentrations might range from 5 µM to 180 µM. nih.gov The reaction is initiated by the addition of the enzyme, and the rate of AMC release is monitored over a short period to ensure that less than 10% of the substrate is consumed, thus maintaining the assumption of initial velocity. nih.gov

The collected data can then be fitted to the Michaelis-Menten equation to determine the Km and Vmax values. These parameters are crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency.

Table 1: Example of Substrate Concentration Optimization for a Chymotrypsin-like Protease using Suc-Ala-Ala-Pro-Phe-AMC This table presents hypothetical data for illustrative purposes.

Suc-Ala-Ala-Pro-Phe-AMC Concentration (µM)Initial Velocity (V₀) (RFU/min)
5150
10280
20450
40650
80800
160900
320920

Control Strategies and Data Interpretation in Suc-Ala-Ala-Pro-Phe-Amc Assays

Key control experiments include:

No-Enzyme Control: This involves incubating the substrate Suc-Ala-Ala-Pro-Phe-AMC in the assay buffer without the enzyme. This control is crucial for measuring the rate of spontaneous, non-enzymatic hydrolysis of the substrate, which should be negligible compared to the enzymatic rate.

No-Substrate Control: This experiment is performed with the enzyme in the assay buffer but without the substrate. This helps to determine the intrinsic fluorescence of the enzyme preparation and the buffer, which can then be subtracted from the fluorescence readings of the actual assay.

Inhibitor Control: In assays designed to screen for inhibitors, a control with a known inhibitor of the target enzyme is included. This serves to validate the assay's ability to detect inhibition. For chymotrypsin, a well-characterized inhibitor like chymostatin (B1668925) could be used. peptanova.de

Autoclaved Controls: For environmental or complex biological samples, running the assay with autoclaved samples can demonstrate that the observed substrate hydrolysis is due to enzymatic activity rather than abiotic factors. asm.org

Data interpretation begins with subtracting the background fluorescence from the no-substrate control from all experimental readings. The initial reaction rates are then calculated from the linear portion of the progress curves (fluorescence versus time). nih.gov When screening for inhibitors, the activity in the presence of a test compound is typically expressed as a percentage of the activity of a control containing no inhibitor.

For kinetic analysis, the initial velocities are plotted against the substrate concentrations. The resulting data is then fitted to the Michaelis-Menten model using non-linear regression analysis to determine the kinetic parameters Km and Vmax. researchgate.netasm.org The specificity constant (kcat/Km) can also be calculated to compare the efficiency of the enzyme towards different substrates. researchgate.net It is also important to ensure that the assay conditions, such as pH and temperature, are optimized and maintained throughout the experiment, as these can significantly influence enzyme activity. oup.commdpi.com

Characterization of Chymotrypsin and Chymotrypsin-like Serine Proteases

Suc-Ala-Ala-Pro-Phe-AMC serves as a specific substrate for the quantitative determination of chymotrypsin activity. medchemexpress.com It is also utilized to study the chymotrypsin-like activity of other enzymes, such as trypsin. hongtide.combachem.comhongtide.com

Determination of Michaelis-Menten Parameters (Km, kcat) for Chymotrypsin

The use of Suc-Ala-Ala-Pro-Phe-AMC allows for the determination of key kinetic parameters for chymotrypsin, including the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insight into the enzyme's affinity for the substrate and its catalytic efficiency. For instance, studies on bovine chymotrypsin have shown that the presence of a proline residue at the P2 position, as in Suc-Ala-Ala-Pro-Phe-AMC, significantly increases the specificity constant (kcat/Km) by nearly 21-fold compared to a substrate lacking this residue (Suc-Ala-Ala-Phe-AMC). researchgate.netresearchgate.net

Kinetic analyses of chymotrypsin mutants have also utilized this substrate. For example, the S189D+A226G mutant of rat chymotrypsin-B exhibited altered specificity, which was quantified using Suc-Ala-Ala-Pro-Phe-AMC. oup.com Similarly, the kinetic properties of various chymotrypsin C (CTRC) variants have been characterized by measuring their activity on this substrate. nih.gov

Table 1: Michaelis-Menten Parameters for Chymotrypsin with Suc-Ala-Ala-Pro-Phe-AMC

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Bovine Chymotrypsin--High (21-fold increase with Pro at P2) researchgate.netresearchgate.net
Rat Chymotrypsin-B (S189D+A226G mutant)--Measured oup.com
Human Chymotrypsin C (CTRC)Varied (5-180 µM substrate concentration used)-- nih.gov
Human Tissue Kallikrein 7 (hK7)10 µM (Ki(app) for Zn²⁺ inhibition)-- pnas.org

Note: Specific values for Km and kcat are often dependent on experimental conditions (e.g., pH, temperature, buffer composition) and may not always be explicitly reported in all literature.

Analysis of the Primary Cleavage Site within Suc-Ala-Ala-Pro-Phe-Amc

The primary cleavage site for chymotrypsin and chymotrypsin-like enzymes in Suc-Ala-Ala-Pro-Phe-AMC is the peptide bond immediately following the phenylalanine (Phe) residue. hongtide.com Chymotrypsin exhibits a strong preference for cleaving after large hydrophobic amino acid residues, such as phenylalanine, tyrosine, and tryptophan, at the P1 position. nih.gov The succinyl group at the N-terminus blocks unwanted cleavage by other proteases, and the AMC group at the C-terminus acts as a fluorogenic reporter. hongtide.com

Investigation of Other Proteolytic Enzyme Interactions

Besides chymotrypsin, Suc-Ala-Ala-Pro-Phe-AMC is also hydrolyzed by other proteases, making it a useful tool for studying their activity and specificity. hongtide.combachem.combiosynth.comcymitquimica.com

Hydrolysis by Cathepsin G

Cathepsin G, a serine protease found in neutrophils, can also cleave Suc-Ala-Ala-Pro-Phe-AMC. hongtide.comechelon-inc.combachem.comsapphirebioscience.comhongtide.comnih.govreactionbiology.com This substrate is often used in assays to measure the chymotrypsin-like activity of cathepsin G. nih.govnih.govresearchgate.net Kinetic studies have been performed to characterize the hydrolysis of this substrate by cathepsin G. nih.gov For instance, in one study, a substrate concentration of 15 µM Suc-Ala-Ala-Pro-Phe-AMC was used to assay human neutrophil cathepsin G activity. nih.gov Another report mentions using a 25 µM concentration of this substrate for cathepsin G assays. wiley-vch.de While cathepsin G can hydrolyze the substrate, research has also focused on developing more specific substrates to differentiate its activity from other proteases like chymase. researchgate.net

Table 2: Assay Conditions for Cathepsin G with Suc-Ala-Ala-Pro-Phe-AMC

EnzymeSubstrate Concentration (µM)Source
Human Neutrophil Cathepsin G10 reactionbiology.com
Human Neutrophil Cathepsin G15 nih.gov
Cathepsin G25 wiley-vch.de

Interaction with Carboxypeptidase Y

Suc-Ala-Ala-Pro-Phe-AMC is also a substrate for Carboxypeptidase Y (CPY), a serine carboxypeptidase from yeast. hongtide.combachem.combiosynth.comnih.govnih.gov CPY has broad substrate specificity and can remove C-terminal amino acids from peptides. worthington-biochem.comtandfonline.comnih.gov It shows a preference for hydrophobic amino acids in the P1' position of the substrate. worthington-biochem.com Unlike chymotrypsin and cathepsin G, which are endopeptidases, CPY is an exopeptidase. worthington-biochem.com The interaction with Suc-Ala-Ala-Pro-Phe-AMC likely involves the cleavage of the C-terminal AMC group.

Activity with Peptidyl Prolyl Isomerase

Suc-Ala-Ala-Pro-Phe-Amc is utilized as a substrate to measure the activity of peptidyl prolyl cis/trans isomerases (PPIases), such as Cyclophilin A (CypA). researchgate.netechelon-inc.comhongtide.com The assay is typically a coupled, two-step process. In the first step, the PPIase catalyzes the accelerated isomerization of the cis/trans conformation of the alanyl-prolyl peptide bond within the substrate. In the second step, an isomer-specific protease, commonly chymotrypsin, rapidly cleaves the trans-isomer of the substrate, releasing the fluorescent AMC molecule. researchgate.nethamamatsu.com.cnhamamatsu.com The rate of AMC release is therefore proportional to the PPIase activity.

Research has established kinetic parameters for this interaction. In a study utilizing a real-time fluorescence monitoring system, the Michaelis constant (Km) of Cyclophilin A for Suc-Ala-Ala-Pro-Phe-MCA was determined to be 59 μM. researchgate.net This demonstrates a moderate affinity of the enzyme for the substrate, enabling its use in high-throughput screening for PPIase inhibitors. researchgate.net The principle of this assay relies on the fact that chymotrypsin preferentially cleaves the trans-Pro isomer, making the preceding isomerization by PPIase the rate-limiting step for AMC release from the cis-Pro isomer population.

Table 1: Kinetic Parameter for Cyclophilin A with Suc-Ala-Ala-Pro-Phe-MCA

Enzyme Substrate Km (μM) Assay Principle Source(s)

Susceptibility to Other Identified Endopeptidases and Exopeptidases

While useful for PPIase assays, Suc-Ala-Ala-Pro-Phe-Amc is primarily recognized and cleaved by a range of proteases, particularly endopeptidases that show a preference for a hydrophobic residue like phenylalanine at the P1 position.

Endopeptidases: The most prominent endopeptidase that hydrolyzes this substrate is α-chymotrypsin , a serine protease for which it is a classic fluorogenic substrate. medchemexpress.com Its high specificity for chymotrypsin makes it a standard choice for quantifying chymotrypsin activity. medchemexpress.com Other serine endopeptidases also demonstrate significant activity towards this substrate:

Cathepsin G: This human neutrophil serine protease readily cleaves Suc-Ala-Ala-Pro-Phe-Amc. echelon-inc.comhongtide.comnih.gov It is often used at a concentration of 15 μM in assays to measure Cathepsin G activity. nih.gov

Human Pancreatic Elastase: This enzyme is also known to act on the substrate. echelon-inc.com

Fungal Proteinases: A study on the exocellular proteinases from Trichophyton rubrum identified two proteolytic species (Mr 93,000 and 71,000) that hydrolyze Suc-Ala-Ala-Pro-Phe-Amc, and their kinetic parameters were determined. escholarship.org

Trypsin: The activity of trypsin on this substrate is context-dependent. While some studies report that trypsin does not hydrolyze Suc-Ala-Ala-Pro-Phe-Amc, others have noted its use to analyze chymotrypsin-like activity of trypsins, suggesting some level of cross-reactivity may occur. hongtide.comoup.com

Conversely, some endopeptidases show no activity. For instance, Oligopeptidase B from Salmonella enterica was found to be inactive against Suc-Ala-Ala-Pro-Phe-Amc. nih.gov

Exopeptidases: The substrate is also susceptible to cleavage by certain exopeptidases, most notably Carboxypeptidase Y , a serine carboxypeptidase. echelon-inc.comhongtide.com

Table 2: Susceptibility of Suc-Ala-Ala-Pro-Phe-Amc to Various Proteases

Enzyme Enzyme Class Type Activity Source(s)
α-Chymotrypsin Serine Protease Endopeptidase High medchemexpress.com
Cathepsin G Serine Protease Endopeptidase High echelon-inc.comnih.gov
T. rubrum Proteinase (Mr 93,000) Protease Endopeptidase Moderate escholarship.org
T. rubrum Proteinase (Mr 71,000) Protease Endopeptidase Low escholarship.org
Human Pancreatic Elastase Serine Protease Endopeptidase Yes echelon-inc.com
Trypsin Serine Protease Endopeptidase Variable/Low hongtide.comoup.com
Oligopeptidase B (S. enterica) Serine Protease Endopeptidase None nih.gov

Comparative Enzymatic Activity Profiling across Enzyme Families

The broad yet differential susceptibility of Suc-Ala-Ala-Pro-Phe-Amc allows for its use in comparative enzymatic profiling. By measuring its hydrolysis rate, researchers can distinguish between the activities of different enzyme families within a single biological sample. For example, it has been used to identify and differentiate chymotrypsin-like and trypsin-like activities in the salivary gland extracts of the Sunn pest, Eurygaster integriceps. oup.com

Kinetic studies provide a quantitative basis for this comparison. The efficiency of hydrolysis, often expressed as the specificity constant (kcat/Km), varies significantly across enzymes. A study of two proteolytic species from Trichophyton rubrum revealed markedly different efficiencies in cleaving Suc-Ala-Ala-Pro-Phe-Amc. escholarship.org The larger proteinase (Mr 93,000) had a Km of 1.13 mM and a kcat/Km of 274 M-1s-1, while the smaller species (Mr 71,000) was not characterized with this specific substrate in the referenced table but showed lower activity with similar substrates. escholarship.org

When comparing across enzyme families, the substrate is most efficiently hydrolyzed by chymotrypsin-like serine proteases. Its utility for PPIase assays is based on a coupled reaction, where the PPIase itself does not cleave the substrate but rather facilitates its subsequent cleavage by a chymotrypsin-like enzyme. researchgate.net The Km of Cyclophilin A (59 μM) is significantly lower than that of the T. rubrum proteinase (1130 μM), indicating a much higher affinity in the context of the coupled assay, although this does not represent a direct cleavage event. researchgate.netescholarship.org

This differential activity is valuable in inhibitor studies and for characterizing the protease profile of complex biological fluids, such as determining the contribution of dissolved versus cell-associated endopeptidases in marine water. int-res.com

Table 3: Comparative Kinetic Data for Hydrolysis of Suc-Ala-Ala-Pro-Phe-Amc by Different Enzymes

Enzyme Enzyme Family Km (mM) kcat (s-1) kcat/Km (M-1s-1) Source(s)
T. rubrum Proteinase (Mr 93,000) Fungal Endopeptidase 1.13 0.31 274 escholarship.org
Cyclophilin A* Peptidyl Prolyl Isomerase 0.059 N/A N/A researchgate.net

*Note: The Km for Cyclophilin A reflects binding in a coupled assay, not direct cleavage. N/A: Not applicable or not provided in the source.

Mechanistic and Regulatory Studies of Enzyme Activity with Suc Ala Ala Pro Phe Amc

Elucidation of Enzyme Reaction Mechanisms

The fundamental reaction mechanism involving Suc-Ala-Ala-Pro-Phe-Amc is the enzymatic hydrolysis of the amide bond between the C-terminal phenylalanine (Phe) residue and the AMC moiety. In its intact form, the substrate is non-fluorescent. However, upon cleavage by a protease, the AMC molecule is released, resulting in a significant increase in fluorescence that can be quantified. The activity of the enzyme is measured by monitoring the rate of AMC release, typically with excitation wavelengths between 360-380 nm and emission wavelengths between 440-460 nm. echelon-inc.com

This substrate is particularly valuable for studying chymotrypsin-like serine proteases. hongtide.commedchemexpress.com The specificity of the enzymatic reaction is heavily influenced by the amino acid sequence of the substrate. Research has demonstrated that the presence of a proline (Pro) residue at the P2 position (the second amino acid from the cleavage site) is critical for optimal recognition and cleavage by certain enzymes. For instance, in studies with bovine chymotrypsin (B1334515), the specificity constant (kcat/Km) for Suc-Ala-Ala-Pro-Phe-AMC was found to be nearly 21 times higher than for a similar substrate lacking the proline residue (Suc-Ala-Ala-Phe-AMC). researchgate.net This highlights the crucial role of the proline in enhancing the substrate's affinity and the catalytic efficiency of the enzyme.

Suc-Ala-Ala-Pro-Phe-Amc has been employed to determine key kinetic parameters for various enzymes, providing insight into their catalytic mechanisms. While it is a recognized substrate for enzymes like chymotrypsin and Cathepsin G, it has shown no detectable activity with others, such as Oligopeptidase B from Salmonella enterica. nih.gov

Table 1: Kinetic Constants for Various Enzymes with Suc-Ala-Ala-Pro-Phe-Amc
EnzymeKm (μM)kcat (s-1)Source
α-Chymotrypsin151.5 novoprolabs.com
Bovine Chymotrypsin58Not Reported frontiersin.org
Human Neutrophil Cathepsin G130Not Reported frontiersin.org
Chymotrypsin70Not Reported tandfonline.com
Subtilisin60Not Reported tandfonline.com

Analysis of Protease Inhibition Kinetics

Suc-Ala-Ala-Pro-Phe-Amc is an indispensable substrate for characterizing protease inhibitors, a critical step in drug discovery. chemimpex.com Its reliable and sensitive fluorescent signal allows for precise measurement of how potential inhibitory compounds affect enzyme activity.

The inhibitor dissociation constant (Kᵢ) is a measure of the affinity of an inhibitor for an enzyme. Suc-Ala-Ala-Pro-Phe-Amc, or its chromogenic analogue Suc-Ala-Ala-Pro-Phe-p-nitroanilide, is used in kinetic assays to determine this value. tandfonline.comnih.gov In a typical experiment, the initial rates of substrate hydrolysis are measured at a fixed substrate and enzyme concentration, but with varying concentrations of the inhibitor. nih.gov For competitive inhibitors, the apparent Kₘ value increases with inhibitor concentration. By plotting these apparent Kₘ values against the inhibitor concentration, the Kᵢ can be derived from the negative intercept of the linear fit on the horizontal axis. nih.gov This method has been successfully used to characterize inhibitors for enzymes like chymotrypsin C and subtilisin. tandfonline.comnih.gov

The half maximal inhibitory concentration (IC₅₀) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The determination of IC₅₀ values is a standard method for screening and comparing the potency of inhibitors. Assays using Suc-Ala-Ala-Pro-Phe-Amc are commonly performed for this purpose. For example, in the characterization of a novel inhibitor against human neutrophil cathepsin G, the enzyme was assayed with 15 μM of Suc-Ala-Ala-Pro-Phe-AMC in the presence of various concentrations of the inhibitor to determine its IC₅₀ value. nih.gov The general procedure involves pre-incubating the enzyme with the inhibitor for a set period before adding the substrate to initiate the reaction. The resulting enzymatic activity is then measured and plotted against the inhibitor concentration to calculate the IC₅₀. frontiersin.org

Table 2: Example of Inhibitor Characterization Using a Suc-Ala-Ala-Pro-Phe-Amc Assay
EnzymeInhibitorParameterValueSource
Human Cathepsin LSID 26681509IC₅₀56 ± 4 nM nih.gov
Chymotrypsin-like (CT-L) ProteasePI-1840IC₅₀27 nM medchemexpress.com

Note: The IC₅₀ for SID 26681509 against Cathepsin L was determined with a different substrate (Z-Phe-Arg-AMC), but the study used Suc-Ala-Ala-Pro-Phe-AMC for selectivity profiling against Cathepsin G, illustrating the substrate's role in broader inhibition studies. nih.gov

Distinguishing whether an inhibitor binds reversibly or irreversibly to an enzyme is crucial for understanding its mechanism of action. Assays utilizing Suc-Ala-Ala-Pro-Phe-Amc can facilitate this distinction. A common method is the enzyme-inhibitor complex dilution assay. frontiersin.orgnih.gov In this procedure, the enzyme is incubated with a high concentration of the inhibitor (often 10-fold its IC₅₀) to ensure most of the enzyme is in the inhibited, complexed form. frontiersin.orgnih.gov This mixture is then rapidly diluted (e.g., 100-fold) into a solution containing the fluorogenic substrate. If the inhibitor is reversible, the dilution will shift the equilibrium, causing the inhibitor to dissociate from the enzyme and leading to a recovery of enzymatic activity over time, which is observed as an increase in substrate hydrolysis. nih.gov Conversely, if the inhibitor is irreversible, enzymatic activity will not be restored upon dilution.

A critical aspect of drug development is ensuring that an inhibitor is selective for its target enzyme to minimize off-target effects. Suc-Ala-Ala-Pro-Phe-Amc is used in specificity profiling assays where an inhibitor is tested against a panel of different proteases. nih.gov For example, to determine the selectivity of a cathepsin L inhibitor, its activity was also tested against human neutrophil cathepsin G using Suc-Ala-Ala-Pro-Phe-Amc as the substrate. nih.gov By comparing the IC₅₀ or Kᵢ values obtained for the target enzyme versus other related enzymes, a specificity profile can be constructed. This allows researchers to identify highly selective inhibitors or, alternatively, broad-spectrum inhibitors if that is the desired outcome.

Distinction Between Reversible and Irreversible Inhibition Modalities

Investigation of Enzyme Activation and Allosteric Modulation

Beyond studying inhibition, Suc-Ala-Ala-Pro-Phe-Amc serves as a reporter substrate to investigate mechanisms of enzyme activation. It is particularly useful in studying proteolytic cascades, where one enzyme activates another. A notable example is the activation of chymotrypsinogen. In one study, an enzymatic reaction network was constructed where trypsin was used to cleave and activate the zymogen chymotrypsinogen into its active form, α-chymotrypsin. The subsequent activity of the newly generated α-chymotrypsin was then detected by monitoring the cleavage of Suc-Ala-Ala-Pro-Phe-Amc. researchgate.net This demonstrates how the substrate can be used to quantify the output of an activation cascade, linking the activity of an initial enzyme to the activation of a downstream one.

Furthermore, related fluorogenic substrates are employed in high-throughput screening to identify not only inhibitors but also enzyme activators. chemimpex.com While direct allosteric modulation by Suc-Ala-Ala-Pro-Phe-Amc itself is not its intended function, its utility as a sensitive substrate makes it an essential component in assays designed to discover and characterize compounds that modulate enzyme function through activation or allostery. novoprolabs.com

Influence of Environmental Factors and Cofactors on Protease Activity

Influence of pH

The pH of the reaction environment is a critical determinant of protease activity, primarily by affecting the ionization state of amino acid residues within the enzyme's active site and other regions crucial for maintaining its catalytic conformation.

Studies on wild-type rat chymotrypsin using Suc-Ala-Ala-Pro-Phe-Amc have shown that enzyme activity is highly pH-dependent. acs.org Optimal activity is typically observed in a slightly alkaline pH range, with maximal activity for many chymotrypsin-like enzymes occurring around pH 8.0. acs.orgfrontiersin.org For instance, the activity of wild-type rat chymotrypsin is stable and shows no significant difference between pH 5.0 and 9.0. acs.org However, at pH values below 5.0 and above 9.0, the activity significantly decreases. acs.org At a highly acidic pH of 3.0, the activity of the wild-type enzyme was found to be two orders of magnitude higher than that of a mutant form lacking the propeptide, highlighting the role of pH in structural stability and function. acs.org

Similarly, proteinases from the moderate halophile Virgibacillus sp. SK33, which show strong amidolytic activity toward Suc-Ala-Ala-Pro-Phe-Amc, exhibit optimal activity at both pH 8 and 11. nih.gov Another protease, rE40, was found to be maximally active at pH 5.6 and 7.4 and maintained activity over a broad pH range of 4-10. researchgate.net

Table 1: Effect of pH on Protease Activity with Suc-Ala-Ala-Pro-Phe-Amc

Enzyme/Organism Source Optimal pH pH Range Studied Reference
Wild-type rat chymotrypsin ~8.0 2.5 - 11.0 acs.org
Virgibacillus sp. SK33 8.0 and 11.0 Not Specified nih.gov
Virgibacillus sp. SK33 (Extracellular) 8.0, 10.0, and 11.0 Not Specified researchgate.net
rE40 Protease 5.6 and 7.4 4.0 - 10.0 researchgate.net

Influence of Temperature

Temperature affects the rate of enzymatic reactions by influencing the kinetic energy of both the enzyme and substrate molecules. As temperature increases, the reaction rate generally increases up to an optimal point. Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity.

For wild-type rat chymotrypsin, the temperature dependence of activity when assayed with Suc-Ala-Ala-Pro-Phe-Amc was measured from 15 to 75 °C. acs.org Proteinases from Virgibacillus sp. SK33 and its extracellular proteinases demonstrate an optimal temperature for activity at 50°C. nih.govresearchgate.net The protease rE40 shows an optimal temperature of 45°C. researchgate.net These findings underscore that the ideal temperature for catalysis is specific to the particular enzyme being studied.

Table 2: Optimal Temperature for Protease Activity with Suc-Ala-Ala-Pro-Phe-Amc

Enzyme/Organism Source Optimal Temperature (°C) Temperature Range Studied (°C) Reference
Wild-type rat chymotrypsin Not specified, but activity increases up to ~60°C 15 - 75 acs.org
Virgibacillus sp. SK33 50 Not Specified nih.govresearchgate.net

Influence of Cofactors: Metal Ions and Inhibitors

The activity of proteases can be significantly modulated by the presence of cofactors, which include metal ions and inhibitory molecules.

Metal Ions: Metal ions can act as essential cofactors for enzyme activity and stability or as inhibitors. For example, studies on rat chymotrypsin often include 10 mM CaCl₂ in the reaction buffer to ensure stability. acs.org The activity of proteinases from Virgibacillus sp. SK37, when measured with Suc-Ala-Ala-Pro-Phe-Amc, was assayed in a buffer containing 30 mM CaCl₂. nih.gov Conversely, the activity of the rE40 protease was significantly inhibited by the addition of 2 mM concentrations of Mg²⁺, Ca²⁺, Ni²⁺, Mn²⁺, Li⁺, and Zn²⁺. researchgate.net However, this same enzyme required the presence of either NaCl or KCl at concentrations of 0.3 M and 0.2 M, respectively, for optimal activity. researchgate.net Cell-associated proteinases from Virgibacillus sp. SK33 showed increased activity with rising NaCl concentrations up to 25%. nih.gov

Table 3: Influence of Metal Ions on Protease Activity with Suc-Ala-Ala-Pro-Phe-Amc

Enzyme/Organism Source Metal Ion Concentration Effect Reference
Rat chymotrypsin CaCl₂ 10 mM Used for stability acs.org
rE40 Protease NaCl 0.3 M Required for optimal activity researchgate.net
rE40 Protease KCl 0.2 M Required for optimal activity researchgate.net
rE40 Protease Mg²⁺, Ca²⁺, Ni²⁺, Mn²⁺, Li⁺, Zn²⁺ 2 mM Significant inhibition researchgate.net
Virgibacillus sp. SK33 NaCl Up to 25% Increased activity nih.gov

Inhibitors: The use of specific inhibitors is crucial for characterizing the type of protease activity being observed. Since Suc-Ala-Ala-Pro-Phe-Amc is a substrate for chymotrypsin-like serine proteases, inhibitors of this class effectively block its cleavage. For example, the activity of cell-associated proteinases from Virgibacillus sp. SK33 was completely inhibited by phenylmethanesulfonyl fluoride (B91410) (PMSF), confirming their identity as serine proteases. nih.gov Similarly, the activity of subtilisin on this substrate was abolished by chymostatin (B1668925), a known inhibitor of serine proteases. scispace.com In studies differentiating between various protease activities in complex biological samples, a selective cathepsin G inhibitor is used with Suc-Ala-Ala-Pro-Phe-Amc to specifically measure cathepsin G activity. nih.govfrontiersin.org

Advanced Research Applications of Suc Ala Ala Pro Phe Amc in Biological Systems

Monitoring Protease Activity in Cellular and Subcellular Fractions

Suc-Ala-Ala-Pro-Phe-AMC is extensively utilized to measure the activity of specific proteases within complex biological mixtures such as cellular and subcellular fractions. Its design as a fluorogenic substrate allows for the sensitive and quantitative determination of enzyme activity. Upon cleavage of the peptide by a target protease, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released, resulting in a measurable fluorescent signal. echelon-inc.com This method provides high specificity and sensitivity for quantifying protease activity in a variety of biological samples. chemimpex.com

For instance, this substrate has been employed to assess chymotrypsin-like and cathepsin G activity in colonic tissue and fecal samples. nih.gov In such studies, the rate of AMC liberation directly correlates with the enzymatic activity present in the fraction. This application is crucial for understanding the physiological and pathological roles of proteases in different cellular compartments. The substrate is also recognized as a tool for indicating protease activity on surface membranes.

Table 1: Enzymes Assayed Using Suc-Ala-Ala-Pro-Phe-AMC

Enzyme Sample Type Reference
Chymotrypsin-like proteases Colonic tissue, Fecal samples nih.gov
Cathepsin G Colonic tissue, Fecal samples nih.gov
Human pancreatic elastase Not specified echelon-inc.com
Carboxypeptidase Y Not specified echelon-inc.comhongtide.com
Peptidyl prolyl isomerase Not specified echelon-inc.comhongtide.com
Trypsin Not specified

Analysis of Enzyme Expression and Activity in Microbial Cultures

The compound serves as a vital analytical reagent for studying enzyme expression and activity in microbial cultures. Researchers can optimize conditions for microbial protease production and secretion by using Suc-Ala-Ala-Pro-Phe-AMC to measure enzymatic activity in the culture medium.

A notable example is the study of the moderate halophile Virgibacillus sp. SK37. In this research, Suc-Ala-Ala-Pro-Phe-AMC was used in a protease assay to determine the optimal conditions for producing NaCl-tolerant extracellular proteases. nih.gov The activity of the proteases was quantified by measuring the fluorescence of the released AMC group. nih.gov Furthermore, the substrate was incorporated into SDS-PAGE gels for zymography analysis. nih.gov This technique allowed for the visualization of active protease bands under UV light, revealing the molecular masses of the proteases secreted under different culture conditions. nih.govnih.gov Specifically, proteases with molecular masses of 19, 34, 35, and 44 kDa were identified in the presence of NaCl, while proteases of 22 and 42 kDa were detected in its absence. nih.gov

Another application is seen in the characterization of Endopeptidase 40 (E40) from the actinomycete Actinoallomurus A8. The activity of the wild-type enzyme in the culture supernatant was assessed at various pH levels using Suc-Ala-Ala-Pro-Phe-AMC. researchgate.net

Application in the Discovery and Characterization of Novel Proteases

Suc-Ala-Ala-Pro-Phe-AMC plays a significant role in the discovery and characterization of new proteases. Its specificity for certain types of proteases makes it a useful tool for screening microbial extracts or other biological samples for novel enzymatic activities.

The discovery of Endopeptidase 40 (E40), a novel gluten-detoxifying enzyme, was facilitated by the use of this substrate. nih.govresearchgate.net During the purification of the recombinant E40 (rE40), zymography analysis with Suc-Ala-Ala-Pro-Phe-AMC was used to identify the active protein band. nih.gov This confirmed that the 40 kDa protein was the sole enzyme in the purified preparation with activity towards this substrate. nih.gov The substrate was also used to determine the optimal pH for the activity of the purified rE40, which was found to be pH 5. nih.gov Such characterization is fundamental to understanding the biochemical properties of a newly discovered enzyme and its potential applications.

Contribution to Fundamental Understanding of Proteolytic Cascades and Regulation

The study of proteolytic cascades, where one enzyme activates another in a sequential manner, is crucial for understanding many biological regulatory pathways. Suc-Ala-Ala-Pro-Phe-AMC is instrumental in dissecting these complex systems.

An example of its application is in the study of an enzymatic reaction network involving trypsin and chymotrypsin (B1334515). In this system, trypsin activates chymotrypsin from its zymogen form, chymotrypsinogen. researchgate.net The subsequent activity of the newly formed chymotrypsin is detected by its ability to cleave Suc-Ala-Ala-Pro-Phe-AMC, leading to the release of the fluorescent AMC molecule. researchgate.net This allows researchers to monitor the activation of the cascade in real-time. By observing the rate of AMC production, the dynamics and regulation of the proteolytic cascade can be quantitatively analyzed. researchgate.net

Utility in Early-Stage Drug Candidate Screening for Enzyme Interactions

In the realm of pharmaceutical research, Suc-Ala-Ala-Pro-Phe-AMC is a valuable substrate for the early-stage screening of drug candidates that target proteases. chemimpex.comchemimpex.com High-throughput screening assays can be developed using this fluorogenic substrate to identify potential inhibitors or activators of specific enzymes. chemimpex.com

The principle of these assays is straightforward: a test compound's ability to modulate the activity of a target protease is measured by the change in the rate of Suc-Ala-Ala-Pro-Phe-AMC hydrolysis. A decrease in fluorescence intensity indicates inhibition, while an increase suggests activation. This approach was used in the characterization of a novel, potent, and selective slow-binding inhibitor of human cathepsin L, where Suc-Ala-Ala-Pro-Phe-AMC was used to assay the activity of human neutrophil cathepsin G, one of the enzymes screened for inhibitor selectivity. nih.gov This allows for the rapid and efficient screening of large compound libraries to identify promising lead compounds for further drug development. medchemexpress.com

Emerging Methodologies and Future Research Directions for Suc Ala Ala Pro Phe Amc

Integration with Biophysical Techniques for Real-Time Monitoring

The core value of Suc-Ala-Ala-Pro-Phe-Amc lies in its fluorogenic nature, where the cleavage of the amide bond by a protease liberates the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). caymanchem.com This property is exceptionally well-suited for integration with sophisticated biophysical techniques that enable the real-time monitoring of enzyme kinetics.

Advanced fluorescence monitoring systems are used to perform high-throughput screening (HTS) for enzyme inhibitors by measuring the rate of AMC release. hamamatsu.comresearchgate.net In one such application, a protease-coupled assay was established to screen for inhibitors of peptidyl-prolyl cis-trans isomerases (PPIases), such as cyclophilin A. hamamatsu.comresearchgate.net In this system, the isomerization of the Suc-Ala-Ala-Pro-Phe-MCA substrate by PPIase is the rate-limiting step for subsequent cleavage by chymotrypsin (B1334515). The real-time fluorescence detection allows for the rapid and quantitative assessment of thousands of potential inhibitors. hamamatsu.comresearchgate.net

The kinetic parameters of this coupled reaction have been well-characterized. For instance, the Michaelis constant (Km) of cyclophilin A for the Suc-Ala-Ala-Pro-Phe-MCA substrate was determined to be 59 µM in one study. researchgate.net These real-time monitoring systems can capture extremely fast reaction rates, providing detailed kinetic data within seconds of reaction initiation. hamamatsu.comresearchgate.net

Beyond simple plate readers, the principles of fluorescence resonance energy transfer (FRET) can also be applied. thermofisher.com Although Suc-Ala-Ala-Pro-Phe-Amc itself is a single-fluorophore substrate, its application in coupled assays and the development of similar FRET-based peptide substrates are part of a broader trend towards monitoring the dynamics of proteolysis in real time within complex biological environments. thermofisher.comnih.gov

ParameterEnzymeValueTechniqueReference
Km Cyclophilin A59 µMReal-Time Fluorescence Monitoring researchgate.net
Km Cathepsin G130 µMFluorogenic Assay nih.gov
Km Bovine Chymotrypsin58 µMFluorogenic Assay nih.gov

Role in Quantitative Proteomics and Activity-Based Protein Profiling

Quantitative proteomics aims to measure the amount and modification states of proteins across different samples. A specialized branch of this field, activity-based protein profiling (ABPP), utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.gov Suc-Ala-Ala-Pro-Phe-Amc serves as a critical reagent in this context, not as an activity-based probe itself, but as a substrate to characterize the activity of specific proteases identified through ABPP or to validate the specificity of newly developed probes. nih.govnih.gov

ABPP uses activity-based probes (ABPs) that covalently bind to the active site of an enzyme, allowing for its detection and quantification. nih.gov To confirm that a probe targets a specific protease, or to measure the activity of that protease under various conditions, a highly specific fluorogenic substrate is required. Suc-Ala-Ala-Pro-Phe-Amc is frequently used to measure the activity of chymotrypsin-like serine proteases, such as cathepsin G. nih.govnih.gov For example, in studies developing probes for human neutrophil serine protease 4 (NSP4), Suc-Ala-Ala-Pro-Phe-Amc was used in parallel assays to measure the activity of related proteases like cathepsin G, ensuring the selectivity of the new probes. nih.gov

The use of fluorescent peptide libraries, which includes substrates like Suc-Ala-Ala-Pro-Phe-Amc, is a powerful tool for rapidly identifying the substrate specificity of proteases within a proteome. nih.gov This information is crucial for designing specific inhibitors and probes for quantitative proteomic studies. The development of new, highly sensitive FRET substrates is often informed by data from proteome-derived peptide library screens, highlighting the synergy between substrate-based assays and global proteomic approaches. nih.gov

Potential in Enzyme Engineering and Directed Evolution Studies

Enzyme engineering and directed evolution are powerful techniques used to create new enzymes with improved stability, altered substrate specificity, or enhanced catalytic activity. nih.govmedchemexpress.com These methods rely on the rapid and efficient screening of large libraries of enzyme variants. Fluorogenic substrates like Suc-Ala-Ala-Pro-Phe-Amc and its chromogenic counterpart, Suc-Ala-Ala-Pro-Phe-pNA, are indispensable tools for these high-throughput screening campaigns. nih.govtdl.org

In a study aimed at improving a specific subtilisin (AprE), directed evolution was used to select for variants with restored enzymatic activity. The activity of the evolved enzyme variants was assayed using the Suc-Ala-Ala-Pro-Phe-p-nitroanilide substrate, allowing researchers to quickly identify successful mutants. nih.gov Similarly, yeast display, a protein engineering technique, has been used to screen macrocyclic peptide libraries for protease inhibitors. The inhibitory potential of the selected peptides against α-chymotrypsin was quantified using the chromogenic version of the Suc-Ala-Ala-Pro-Phe substrate. nih.gov

Research has shown that subtle changes in the peptide substrate sequence can dramatically impact enzyme recognition and cleavage efficiency. For example, the inclusion of a proline residue at the P2 position in the Suc-Ala-Ala-Pro-Phe-AMC sequence increases the specificity constant (kcat/Km) for bovine chymotrypsin by nearly 21-fold compared to a substrate lacking the proline (Suc-Ala-Ala-Phe-AMC). researchgate.netresearchgate.net This sensitivity makes the substrate an excellent tool for directed evolution studies, as it can effectively discriminate between enzyme variants with subtle differences in their active sites, enabling the selection of highly specific or efficient enzymes.

SubstrateEnzymeRelative Specificity (kcat/Km)FindingReference
Suc-Ala-Ala-Pro-Phe-AMC Bovine Chymotrypsin~21-fold higherAddition of Proline at P2 significantly enhances specificity. researchgate.net, researchgate.net
Suc-Ala-Ala-Phe-AMC Bovine ChymotrypsinBaseline researchgate.net, researchgate.net

Application in Systems Biology Approaches for Network Elucidation

Systems biology seeks to understand the complex interactions within biological systems, such as metabolic pathways and signaling networks. Proteases are key nodes in these networks, and their activity is tightly regulated. By providing a means to accurately quantify the activity of specific proteases, Suc-Ala-Ala-Pro-Phe-Amc can help to elucidate the structure and dynamics of these complex networks. chemimpex.comru.nl

In the field of synthetic biology, researchers aim to design and construct new biological parts, devices, and systems. One study on the construction of synthetic enzymatic reaction networks utilized Suc-Ala-Ala-Pro-Phe-Amc to measure the activity of α-chymotrypsin, a key component in their engineered network. ru.nl This allowed for the quantitative characterization of the network's behavior, which is essential for predictive modeling and the rational design of more complex biological circuits, such as oscillators or switches. ru.nl

Furthermore, the substrate is valuable for studying cellular signaling pathways where proteases play a crucial regulatory role. chemimpex.com By measuring changes in protease activity in response to various stimuli, researchers can map out signaling cascades and understand how they are dysregulated in disease. This can also aid in the discovery of new biomarkers for disease progression, particularly in conditions like cancer where proteolytic activity is often altered. chemimpex.com The integration of activity data obtained using Suc-Ala-Ala-Pro-Phe-Amc with other 'omics' data (genomics, transcriptomics, proteomics) provides a more holistic, systems-level understanding of cellular function and pathology.

Q & A

Advanced Research Question

  • Nonlinear Regression : Fit data to equations like Inhibition=1001+10(log[I]logIC50)\text{Inhibition} = \frac{100}{1 + 10^{(log[I] - logIC_{50})}} using software (e.g., GraphPad Prism).
  • Error Propagation : Report confidence intervals for IC50IC_{50} values derived from triplicate experiments.
  • Outlier Detection : Use Grubbs’ test to exclude aberrant data points while retaining biological variability .

How do variations in Suc-Ala-Ala-Pro-Phe-AMC batch purity impact experimental reproducibility, and how can this be addressed?

Basic Research Question

  • HPLC Validation : Require vendors to provide HPLC traces with >95% purity.
  • In-House QC : Test each batch via mass spectrometry and compare kinetic parameters (e.g., KmK_m) with previous batches.
  • Blind Testing : Use blinded samples in assays to detect batch-dependent anomalies .

What frameworks (e.g., FINER criteria) should guide hypothesis formulation when using Suc-Ala-Ala-Pro-Phe-AMC in exploratory research?

Advanced Research Question
Apply the FINER framework to ensure hypotheses are:

  • Feasible : Align with technical capabilities (e.g., fluorescence detection limits).
  • Novel : Explore understudied enzymes or inhibitor mechanisms.
  • Ethical : Avoid human/animal tissue use unless justified.
  • Relevant : Address gaps in protease regulation or disease mechanisms (e.g., cancer metastasis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.